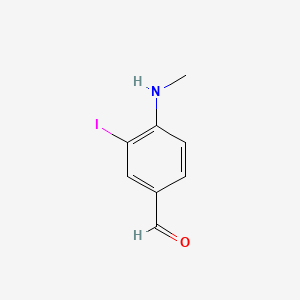

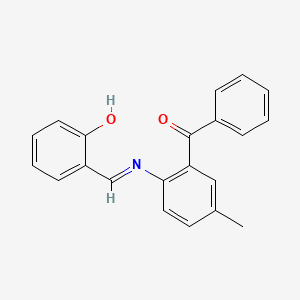

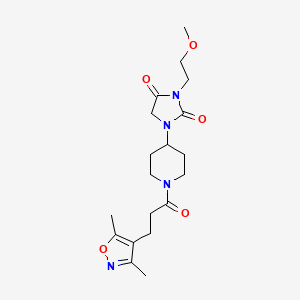

![molecular formula C15H15N3 B2965072 3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazole CAS No. 1007014-32-5](/img/structure/B2965072.png)

3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazole” is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . It’s related to a compound called 2-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)acetic acid .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were prepared and evaluated for antibacterial activity . Another study found that 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide was able to increase monoclonal antibody production .Aplicaciones Científicas De Investigación

Antibacterial Activity

A study has synthesized a new series of compounds related to the specified chemical, which were evaluated for antibacterial activity. Some derivatives were further tested for in vitro inhibition of enoyl ACP reductase and DHFR enzymes, which are critical in the metabolic pathways of bacteria .

Antitubercular Potential

Compounds containing a similar pyrazole structure have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. Certain derivatives showed potent activity, indicating the potential use of this chemical structure in combating tuberculosis .

Enhancement of Cell-specific Productivity

The structure-activity relationship of a compound with a partial structure similar to the specified chemical was evaluated in batch cultures. It was demonstrated that 2,5-dimethylpyrrole enhanced cell-specific productivity, suggesting an application in bioprocessing or biomanufacturing .

Fungicides and Anti-inflammatory Drugs

The pyrrole subunit, which is part of the specified chemical structure, has diverse applications in therapeutically active compounds including fungicides and anti-inflammatory drugs. This indicates that the compound could potentially be applied in these areas as well .

Cholesterol Reducing Drugs

Similarly, due to the presence of the pyrrole subunit, there is potential for this compound to be used in the development of cholesterol-reducing drugs .

Antitumor Agents

The pyrrole component is also found in antitumor agents, suggesting that derivatives of the specified chemical could be explored for their antitumor properties .

Propiedades

IUPAC Name |

5-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3/c1-11-3-4-12(2)18(11)14-7-5-13(6-8-14)15-9-10-16-17-15/h3-10H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZICVBMBKOZOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)C3=CC=NN3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301322113 |

Source

|

| Record name | 5-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301322113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24821808 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazole | |

CAS RN |

1007014-32-5 |

Source

|

| Record name | 5-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301322113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

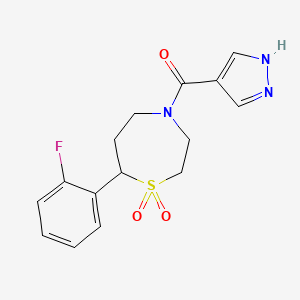

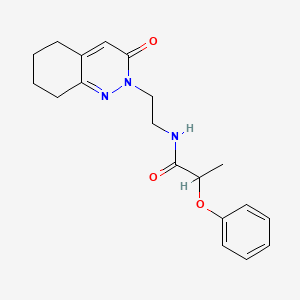

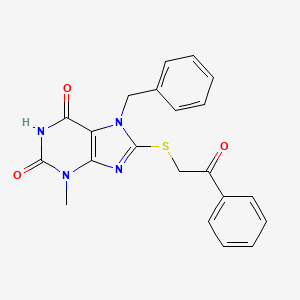

![5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2964992.png)

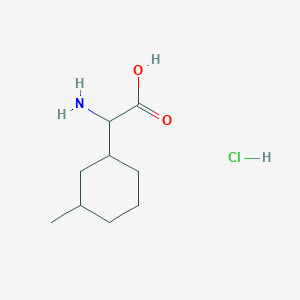

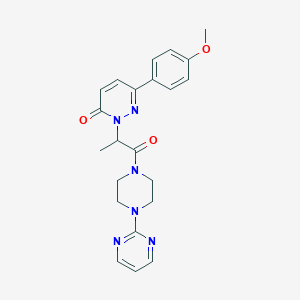

![3-(2-methoxyethyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2964997.png)

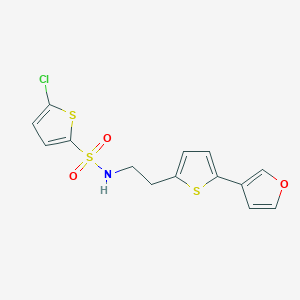

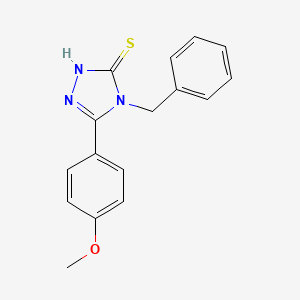

![N-([2,3'-bipyridin]-3-ylmethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2965002.png)

![2-(thiophen-2-yl)-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2965008.png)